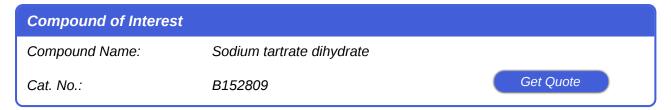


The Hygroscopic Nature of Sodium Tartrate Dihydrate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a well-established analytical standard, particularly for Karl Fischer titration, due to its precise and stable water content of 15.66%.[1] While generally considered non-hygroscopic and stable under ambient conditions, this technical guide delves into the nuanced hygroscopic behavior of **sodium tartrate dihydrate**, providing a comprehensive understanding for researchers, scientists, and drug development professionals who rely on its stability. Recent studies have revealed that its interaction with atmospheric moisture can be influenced by factors such as its synthesis and drying processes, leading to potential variations in its water content when exposed to different humidity levels.

Physicochemical Properties

Sodium tartrate dihydrate is the disodium salt of L-(+)-tartaric acid and exists as transparent, colorless, and odorless crystals. Its crystal structure precisely accommodates two molecules of water, contributing to its stoichiometric water content.

Hygroscopic Behavior and Moisture Sorption

The hygroscopic nature of a substance describes its ability to attract and hold water molecules from the surrounding environment. While **sodium tartrate dihydrate** is classified as non-hygroscopic, experimental data from water sorption isotherm studies indicate that its stability can be conditional.



A key study investigated the hygroscopic stability of four different samples of **sodium tartrate dihydrate** at 25°C using dynamic vapor sorption (DVS) analysis. The results, summarized in the table below, demonstrate that while some samples exhibit minimal water uptake even at high relative humidities, others show a significant increase in mass, particularly at relative humidities above 68%.

Quantitative Data from Moisture Sorption Isotherm Analysis

The following table summarizes the percentage mass increase of four different **sodium tartrate dihydrate** samples at various water activity (aw) levels at 25°C. Water activity is a measure of the partial vapor pressure of water in a substance and is directly related to the equilibrium relative humidity (RH), where RH (%) = aw x 100.

Water Activity (aw)	Relative Humidity (%)	Sample 1 Mass Increase (%)	Sample 2 Mass Increase (%)	Sample 3 Mass Increase (%)	Sample 4 Mass Increase (%)
0.175	17.5	0.00	0.00	0.00	0.00
0.33	33.0	0.02	0.01	0.01	0.03
0.43	43.0	0.03	0.02	0.01	0.05
0.58	58.0	0.04	0.03	0.02	0.08
0.68	68.0	0.05	0.04	0.03	0.15
0.75	75.0	0.08	0.06	0.04	0.25
0.85	85.0	0.12	0.07	0.05	0.44

Data adapted from a study on the certification of reference materials of **sodium tartrate dihydrate**.[2]

These findings highlight that the hygroscopic stability of **sodium tartrate dihydrate** can be sample-dependent, likely due to variations in the synthesis and drying processes during manufacturing.[2] For instance, Sample 4 in the study showed a marked increase in mass at



relative humidities above 68%, indicating a greater propensity for water sorption.[2] This variability underscores the importance of proper storage and handling to maintain the integrity of **sodium tartrate dihydrate** as a reference standard. For optimal stability, it is recommended to store the material in an environment with a relative humidity ranging from 15% to 60%.[2]

Experimental Protocols Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of vapor sorption or desorption by a sample at controlled temperature and relative humidity.

Objective: To determine the moisture sorption isotherm of **sodium tartrate dihydrate**.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

- Sample Preparation: A small amount of the sodium tartrate dihydrate sample (typically 5-20 mg) is accurately weighed and placed in the sample pan of the DVS instrument.
- Drying: The sample is initially dried in the DVS chamber under a stream of dry nitrogen (0% relative humidity) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the dry weight of the sample.
- Sorption Phase: The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a pre-set mass change over time, e.g., dm/dt ≤ 0.002%/min).
- Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, and the mass change is monitored at each step until equilibrium.
- Data Analysis: The change in mass at each RH step is recorded and used to calculate the
 percentage of water sorbed by the sample. The moisture sorption isotherm is then generated
 by plotting the equilibrium moisture content against the relative humidity.



Karl Fischer Titration for Water Content Determination

Karl Fischer titration is a standard method for determining the water content of a substance.

Objective: To accurately measure the water content of a **sodium tartrate dihydrate** sample.

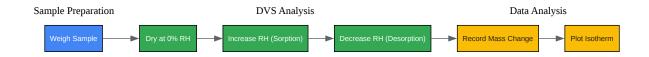
Apparatus: A Karl Fischer titrator (volumetric or coulometric), titration vessel, and appropriate Karl Fischer reagents.

Methodology:

- Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), and the Karl Fischer reagent is added to neutralize any residual water in the solvent until a stable endpoint is reached.
- Standardization: The Karl Fischer reagent is standardized using a known amount of a water standard, often sodium tartrate dihydrate itself. A precisely weighed amount of sodium tartrate dihydrate (e.g., 150-350 mg) is added to the titration vessel.
- Titration: The sample is then titrated with the Karl Fischer reagent until the endpoint is reached. The volume of the reagent consumed is recorded.
- Calculation: The water equivalence factor (F) of the Karl Fischer reagent is calculated using the following formula: F (mg/mL) = (0.1566 × W) / V where:
 - 0.1566 is the theoretical water content of sodium tartrate dihydrate
 - W is the weight of the sodium tartrate dihydrate in mg
 - V is the volume of the Karl Fischer reagent consumed in mL

Visualizations





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Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Influencing Factors Synthesis Process Drying Process Material Property Environmental Condition Hygroscopic Stability Relative Humidity Water Content

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Caption: Factors influencing the water content of **sodium tartrate dihydrate**.

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